ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a benzamido group, and a pyrrolidinyl moiety
Mechanism of Action
Target of Action
The primary target of this compound is Chinese hamster ovary cells (CHO cells) . These cells are often used in biological and medical research, due to their robustness and high productivity. They are particularly useful in the production of monoclonal antibodies .
Mode of Action
The compound interacts with its target cells by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This results in an increase in monoclonal antibody production .
Biochemical Pathways
It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound may affect the glycosylation pathway in cells.
Pharmacokinetics
It is known that the compound has a high metabolic stability on human liver microsomes This suggests that the compound may have good bioavailability
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production in CHO cells . The compound achieves this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiophene core, while reduction can lead to the formation of reduced amides or alcohols.
Scientific Research Applications
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of a benzothiophene core, a pyrrolidinone moiety, and a benzamido group. The synthesis typically involves several steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and carboxylic acids.
- Introduction of the Pyrrolidinone Moiety : This involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with appropriate electrophiles.
- Amide Bond Formation : The benzamido group is introduced via an amide coupling reaction, often using coupling agents like EDCI.
- Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol in the presence of an acid catalyst.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated significant activity against various cancer cell lines. The compound exhibited an IC50 range from 23.2 to 49.9 μM , indicating moderate to high potency against tumor cells .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 23.2 |
HeLa (Cervical) | 35.6 |
A549 (Lung) | 49.9 |
PC3 (Prostate) | 45.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:
- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, potentially inhibiting their activity and disrupting cancer cell metabolism.
- Protein Interaction : The benzamido group may form hydrogen bonds with amino acid residues in proteins, influencing their function and stability.
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptosis in cancer cells through mitochondrial pathways .
Study 1: Breast Cancer Models
In a study published in MDPI, researchers evaluated the effects of this compound on breast cancer models. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis, supporting its potential as a therapeutic agent .
Study 2: Molecular Docking Analysis
A molecular docking study assessed the binding affinity of the compound with various protein targets involved in cancer progression. The results showed strong binding interactions with targets such as Bcl-2 and caspases, which are critical in regulating apoptosis .
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULAHFSHOHOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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